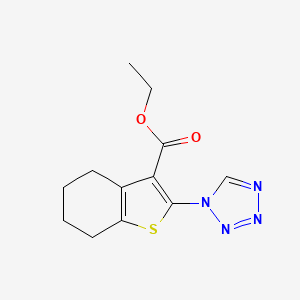

ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 692275-81-3

Cat. No.: VC6713458

Molecular Formula: C12H14N4O2S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 692275-81-3 |

|---|---|

| Molecular Formula | C12H14N4O2S |

| Molecular Weight | 278.33 |

| IUPAC Name | ethyl 2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

| Standard InChI | InChI=1S/C12H14N4O2S/c1-2-18-12(17)10-8-5-3-4-6-9(8)19-11(10)16-7-13-14-15-16/h7H,2-6H2,1H3 |

| Standard InChI Key | XEMLMHRALIWOFQ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3 |

Introduction

Ethyl 2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is an organic compound with a complex heterocyclic structure. This molecule features a tetrazole ring and a tetrahydrobenzothiophene core, linked via a carboxylate ester group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Features

The compound's structure can be broken down as follows:

-

Tetrazole Ring: A five-membered nitrogen-rich heterocycle known for its stability and role in bioactivity.

-

Tetrahydrobenzothiophene Core: A bicyclic system containing sulfur, contributing to the compound's electronic properties.

-

Carboxylate Ester Group: The ethyl ester moiety enhances solubility and facilitates chemical modifications.

Molecular Formula

C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub>S

Molecular Weight

282.33 g/mol

SMILES Notation

CCOC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3

Synthesis Pathways

The synthesis typically involves:

-

Formation of the Tetrahydrobenzothiophene Core:

-

Starting from cyclization reactions involving thiophenes or related precursors.

-

-

Introduction of the Tetrazole Ring:

-

Achieved through azide-nitrile cycloaddition reactions under controlled conditions.

-

-

Esterification:

-

The carboxylic acid group is esterified using ethanol in the presence of acid catalysts.

-

Potential Applications

-

Pharmaceuticals:

-

The tetrazole moiety is a bioisostere of carboxylic acids, often used to enhance drug activity and stability.

-

The compound's framework suggests potential as an anti-inflammatory or antimicrobial agent.

-

-

Material Science:

-

Tetrazole derivatives are explored for their energetic properties in propellants and explosives.

-

Analytical Characterization

The compound can be characterized using:

-

Nuclear Magnetic Resonance (NMR):

-

Proton () and carbon () NMR provide insights into the hydrogen and carbon environments.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Detects functional groups like C=O (ester) and N=N (tetrazole).

-

Biological Activity

Although specific activity data for this compound is limited, similar molecules exhibit:

-

Antimicrobial effects due to tetrazole's ability to interact with bacterial enzymes.

-

Anti-inflammatory properties by inhibiting pathways like COX or LOX.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume